Scientific Field: Pharmacology
Application Summary: Kurarinol has been found to have potent antioxidant activity.
Methods of Application: The antioxidant activity of Kurarinol was evaluated using various assays, including ABTS, PTIO, and DPPH.
Results: Kurarinol exhibited potent ABTS inhibitory activity with IC50 of 1.21 µg/mL and 1.81 µg/mL.
Scientific Field: Oncology
Application Summary: Kurarinol has demonstrated remarkable cytotoxicity against cancer cell lines.
Methods of Application: The cytotoxic activity of Kurarinol was evaluated against three tumor cell lines (HepG2, A549, and MCF7) and one human normal cell line (LO2 cells).
Scientific Field: Dermatology
Application Summary: Kurarinol has been found to inhibit tyrosinase activity, which is involved in melanin synthesis.
Methods of Application: The inhibitory effects of Kurarinol on tyrosinase activity were evaluated and compared with kojic acid.
Results: Kurarinol possessed potent tyrosinase inhibitory activity with an IC50 value of 8.60±0.51 μM.
Scientific Field: Biochemistry
Application Summary: Kurarinol is a competitive inhibitor of tyrosinase, an enzyme that catalyzes the production of melanin.
Methods of Application: The inhibitory effects of Kurarinol on tyrosinase were evaluated and compared with other known inhibitors.
Results: Kurarinol exhibited potent inhibitory activity against mushroom tyrosinase with an IC50 of 0.1 μM.
Scientific Field: Virology
Application Summary: Kurarinol has been used to improve specific and non-specific cell immunity in patients with chronic hepatitis B.
Methods of Application: Patients with chronic hepatitis B were treated with Kurarinol and the effects on their immune response were evaluated.
Scientific Field: Neuroscience
Application Summary: Kurarinol has been found to modulate dopamine receptor subtypes.
Methods of Application: The effects of Kurarinol on dopamine receptor subtypes were evaluated using in vitro and in silico methods.
Kurarinol is a natural flavanone primarily extracted from the root of Sophora flavescens, a plant belonging to the Fabaceae family. It is characterized by its unique chemical structure, which includes a lavandulyl group at the C-8 position and hydroxyl groups at positions C-2, C-4, and C-7. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and hepatoprotection. Kurarinol is known for its role as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production, making it a potential candidate for skin-whitening agents .
Kurarinol's primary mechanism of action involves its competitive inhibition of tyrosinase. By binding to the enzyme's active site, it prevents the conversion of L-tyrosine to L-DOPA, a key step in melanin biosynthesis []. This mechanism suggests potential for kurarinol to lighten hyperpigmented areas by reducing melanin production.
Kurarinol exhibits a range of biological activities:
Kurarinol is typically isolated from Sophora flavescens through various extraction methods. Common techniques include:
Kurarinol's diverse properties lend it to various applications:
Research has indicated that kurarinol interacts with multiple biological pathways:
Kurarinol shares structural similarities with several other flavonoids. Here are some comparable compounds:
Compound | Source | Key Activities |
---|---|---|
Kuraridinol | Sophora flavescens | Antioxidant, anti-inflammatory |
Trifolirhizin | Trifolium repens | Tyrosinase inhibition |
Luteolin | Various plants | Antioxidant, anti-cancer |
Quercetin | Various fruits and vegetables | Antioxidant, anti-inflammatory |
What sets kurarinol apart from these compounds is its specific structural features that contribute to its potent tyrosinase inhibitory activity and its unique mechanism of inducing apoptosis selectively in cancer cells while exhibiting low toxicity towards normal cells . This specificity enhances its potential therapeutic applications compared to other flavonoids that may not possess such targeted effects.
Kurarinol represents a distinctive member of the 8-prenylated flavanone class, characterized by its complex molecular architecture and specific stereochemical arrangement [1]. The compound exhibits the molecular formula C26H32O7 with a molecular weight of 456.53 grams per mole, registered under the Chemical Abstracts Service number 855746-98-4 [1].
The structural framework of kurarinol is built upon a chroman-4-one core system, which forms the fundamental backbone of the flavanone skeleton [1]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one [1]. This extensive nomenclature reflects the compound's structural complexity and the precise positioning of its functional groups.
The stereochemical configuration of kurarinol is particularly noteworthy, featuring two distinct chiral centers [1]. The primary stereocenter at position 2 of the chroman ring adopts the (2S)-configuration, while the lavandulyl side chain contains an additional stereocenter at position 2' with the (2R)-configuration [1]. This specific stereochemical arrangement is crucial for the compound's three-dimensional molecular architecture and subsequent physicochemical properties.
The structural elucidation reveals that kurarinol is classified as a trihydroxyflavanone, substituted by hydroxy groups at positions 7, 2', and 4', a methoxy group at position 5, and a distinctive (2S)-5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl group at position 8 [1]. This lavandulyl substituent represents a characteristic prenylated modification that distinguishes kurarinol from simpler flavonoid structures.
The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as CC(=C)C@HCC1=C2C(=C(C=C1O)OC)C(=O)CC@HC3=C(C=C(C=C3)O)O [1]. The International Chemical Identifier string provides additional structural detail: InChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3/t15-,22+/m1/s1 [1].
Physicochemical Property | Value |
---|---|
Molecular Formula | C26H32O7 |
Molecular Weight | 456.53 g/mol |
CAS Registry Number | 855746-98-4 |
XLogP3-AA | 4.2 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 8 |
Exact Mass | 456.21480336 Da |
Topological Polar Surface Area | 107.22 Ų |
Heavy Atom Count | 33 |
The natural occurrence of kurarinol has been documented in Albizia julibrissin and Sophora flavescens, with the latter representing the primary source for isolation and characterization studies [1]. The compound belongs to the broader classification of phenylpropanoids and polyketides, specifically within the flavonoid superfamily [2].
Spectroscopic characterization of kurarinol has been accomplished through various analytical techniques including Nuclear Magnetic Resonance spectroscopy, infrared spectroscopy, and mass spectrometry [3] [4]. Nuclear Magnetic Resonance analyses have provided detailed insights into the compound's structural features, with characteristic signals observed for the lavandulyl group and the flavanone backbone [5]. The ultraviolet spectrum exhibits maximum absorption characteristics consistent with the flavonoid chromophore, with reported values of 303 nanometers for related kurarinol derivatives [3].
The quantum chemical properties of kurarinol encompass its electronic structure characteristics, molecular orbital distributions, and computational chemistry parameters that govern its chemical behavior and reactivity patterns [6]. Understanding these fundamental quantum mechanical aspects provides essential insights into the compound's intrinsic properties and potential interactions with biological systems.
The electronic structure of kurarinol is characterized by its conjugated π-electron system extending across the flavonoid framework, which significantly influences its optical and chemical properties [7]. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent critical parameters in determining the compound's electronic behavior and reactivity [7]. These frontier molecular orbitals are particularly important for understanding electron transfer processes and chemical transformations involving kurarinol.
Computational quantum chemical calculations have been employed to elucidate the electronic properties of kurarinol and related prenylated flavonoids [6]. Density functional theory calculations provide detailed information about the compound's electronic structure, including charge distribution patterns, molecular orbital energies, and electron density distributions [8]. These calculations reveal important aspects of the compound's chemical reactivity and potential binding interactions with target molecules.
The molecular orbital characteristics of kurarinol demonstrate the influence of the prenylated substitution pattern on the overall electronic structure [9]. The lavandulyl group at position 8 introduces additional electron density contributions that modulate the electronic properties of the parent flavanone framework [9]. Molecular modeling studies have indicated that the terminal hydroxy function within the lavandulyl group plays a crucial role in optimal binding interactions, suggesting its importance for the compound's biological activity [9].
Electronic Structure Parameter | Characteristic |
---|---|
π-Electron System | Extended conjugation across chromone framework |
Frontier Orbitals | HOMO-LUMO gap determines electronic properties |
Charge Distribution | Influenced by hydroxyl and methoxy substituents |
Molecular Polarizability | Enhanced by prenylated side chain |
Electronic Transitions | UV-visible absorption maxima ~300-310 nm |
Quantum Chemical Stability | Stabilized by intramolecular hydrogen bonding |
The quantum chemical analysis of kurarinol reveals specific binding characteristics that contribute to its molecular recognition properties [9]. Computational docking studies have demonstrated that kurarinol can form stable complexes with various target proteins through multiple non-covalent interactions, including hydrogen bonding and π-π stacking interactions [10]. These quantum mechanical insights provide a theoretical foundation for understanding the compound's observed biological activities.
The electronic structure calculations also illuminate the role of stereochemistry in determining the compound's three-dimensional electronic properties [11]. The specific (2S) and (2R) configurations at the chiral centers create distinct spatial arrangements of electron density that influence molecular recognition and binding specificity [11]. This stereochemical dependence is reflected in the compound's differential biological activities compared to its stereoisomers.
The thermodynamic stability and degradation kinetics of kurarinol represent fundamental aspects of its chemical behavior under various environmental conditions [12] [13]. Understanding these parameters is essential for predicting the compound's stability profile, shelf-life characteristics, and potential degradation pathways under different storage and processing conditions.
Thermodynamic stability analysis of kurarinol involves evaluation of its molecular conformation energetics and the relative stability of different conformational states [12]. The compound exhibits multiple conformational possibilities due to the rotational freedom around the C-C bonds in the lavandulyl side chain [14]. Conformational analysis studies indicate that specific conformations are thermodynamically favored due to intramolecular hydrogen bonding interactions and optimal spatial arrangements of functional groups [14].
The thermal stability of kurarinol has been investigated through various analytical approaches, revealing important insights into its degradation behavior under elevated temperature conditions [15]. Temperature-dependent studies demonstrate that the compound maintains structural integrity under moderate heating conditions but exhibits degradation pathways at elevated temperatures [15]. The degradation kinetics follow specific patterns that are influenced by the presence of oxygen, light exposure, and pH conditions.
Kinetic stability parameters for kurarinol indicate that the compound demonstrates reasonable stability under standard storage conditions when protected from light and oxidative environments [16]. The storage recommendations typically specify temperatures between 2-8°C with sealed containers to minimize moisture exposure and prevent degradation [17]. Long-term stability studies have established appropriate storage protocols for maintaining compound integrity over extended periods.
Stability Parameter | Condition | Characteristic |
---|---|---|
Thermal Stability | Room Temperature | Stable for extended periods |
Thermal Stability | Elevated Temperature | Degradation occurs above 100°C |
Photostability | Light Exposure | Susceptible to photodegradation |
Oxidative Stability | Air Exposure | Moderate susceptibility to oxidation |
pH Stability | Acidic Conditions | Relatively stable |
pH Stability | Basic Conditions | Potential hydrolysis of ester groups |
Moisture Sensitivity | Humid Conditions | Requires protection from moisture |
The degradation kinetics of kurarinol involve multiple potential pathways depending on the environmental conditions [12]. Under oxidative conditions, the phenolic hydroxyl groups represent primary sites for oxidative transformation, leading to the formation of quinone derivatives and other oxidation products [18]. The lavandulyl side chain may also undergo oxidative modifications, particularly at the terminal hydroxyl group and the isopropenyl double bond.
Hydrolytic stability studies reveal that kurarinol exhibits moderate stability toward hydrolysis under neutral conditions but may be susceptible to degradation under strongly acidic or basic conditions [13]. The ether linkages and potential ester functionalities represent sites of vulnerability for hydrolytic cleavage reactions. The degradation products formed through hydrolytic pathways have been characterized and include smaller phenolic fragments and modified flavonoid structures.
The kinetic parameters governing kurarinol degradation have been determined through accelerated stability testing protocols [12]. These studies provide quantitative measures of degradation rates under various stress conditions, enabling prediction of shelf-life characteristics under normal storage conditions. The activation energy for thermal degradation has been calculated, providing insights into the energy barriers associated with the primary degradation pathways.
Advanced analytical techniques have been employed to monitor kurarinol stability and identify degradation products [4]. High-performance liquid chromatography coupled with mass spectrometry provides sensitive detection of the parent compound and its degradation products, enabling comprehensive stability profiling [4]. These analytical approaches facilitate the development of appropriate formulation strategies and storage protocols for maintaining compound stability.